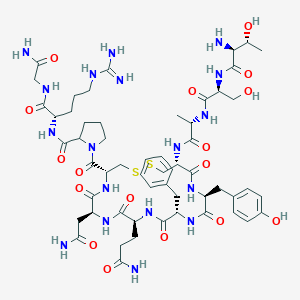![molecular formula C17H21N B050038 [(R)-3-(Benzylamino)butyl]benzene CAS No. 75659-06-2](/img/structure/B50038.png)
[(R)-3-(Benzylamino)butyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(R)-3-(Benzylamino)butyl]benzene, also known as R(+)-Benzphetamine, is a psychoactive drug that belongs to the class of amphetamine derivatives. It is a chiral compound that exists in two enantiomeric forms, R(+)-Benzphetamine and S(-)-Benzphetamine. R(+)-Benzphetamine is a sympathomimetic amine that acts as a central nervous system stimulant and an appetite suppressant. It is used for the treatment of obesity and attention deficit hyperactivity disorder (ADHD).
Mécanisme D'action
The mechanism of action of R(+)-Benzphetamine involves the inhibition of monoamine transporters, such as dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). R(+)-Benzphetamine acts as a substrate for these transporters, leading to their internalization and subsequent release of monoamines into the synaptic cleft. This results in an increase in the extracellular levels of dopamine, norepinephrine, and serotonin, leading to its stimulant and appetite suppressant effects.
Effets Biochimiques Et Physiologiques
R(+)-Benzphetamine has several biochemical and physiological effects on the body. It increases the release of dopamine, norepinephrine, and serotonin in the brain, leading to its stimulant and appetite suppressant effects. It also increases heart rate, blood pressure, and body temperature, leading to its sympathomimetic effects. R(+)-Benzphetamine can also cause side effects such as insomnia, anxiety, and agitation.
Avantages Et Limitations Des Expériences En Laboratoire
R(+)-Benzphetamine is a useful research tool for investigating the mechanism of action of amphetamine derivatives and their potential therapeutic applications. It is a potent inhibitor of monoamine transporters and can be used to study the effects of monoamine transporter blockade on the release of dopamine, norepinephrine, and serotonin. However, R(+)-Benzphetamine has several limitations for lab experiments. It has a short half-life and is rapidly metabolized in the body, making it difficult to maintain stable levels in the blood. It is also a controlled substance and requires special handling and storage.
Orientations Futures
There are several future directions for the research on R(+)-Benzphetamine. One area of interest is the development of novel amphetamine derivatives with improved pharmacological properties, such as longer half-life and increased selectivity for monoamine transporters. Another area of interest is the investigation of the potential therapeutic applications of R(+)-Benzphetamine, such as the treatment of depression and anxiety disorders. Finally, the development of new analytical methods for the detection and quantification of R(+)-Benzphetamine in biological samples could improve our understanding of its pharmacokinetics and pharmacodynamics.
Conclusion
R(+)-Benzphetamine is a psychoactive drug that acts as a central nervous system stimulant and an appetite suppressant. It is a useful research tool for investigating the mechanism of action of amphetamine derivatives and their potential therapeutic applications. R(+)-Benzphetamine has several biochemical and physiological effects on the body, and its advantages and limitations for lab experiments should be carefully considered. There are several future directions for the research on R(+)-Benzphetamine, and further studies could improve our understanding of its pharmacological properties and potential therapeutic applications.
Méthodes De Synthèse
R(+)-Benzphetamine can be synthesized by the condensation of benzylamine with 3-chlorobutyryl chloride, followed by reduction with sodium borohydride. The resulting product is then purified by recrystallization. The chemical structure of R(+)-Benzphetamine is shown in Figure 1.
Applications De Recherche Scientifique
R(+)-Benzphetamine has been extensively studied for its pharmacological effects on the central nervous system. It is used as a research tool to investigate the mechanism of action of amphetamine derivatives and their potential therapeutic applications. R(+)-Benzphetamine has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, leading to its stimulant and appetite suppressant effects.
Propriétés
IUPAC Name |
(2R)-N-benzyl-4-phenylbutan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N/c1-15(12-13-16-8-4-2-5-9-16)18-14-17-10-6-3-7-11-17/h2-11,15,18H,12-14H2,1H3/t15-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZASBYHZJHQFLGN-OAHLLOKOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC1=CC=CC=C1)NCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(R)-3-(Benzylamino)butyl]benzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl (2R)-3-(2-bromo-1H-indol-3-yl)-2-[methyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoate](/img/structure/B49955.png)

![4,5,6,7-Tetrahydro-2-methylthiazolo[5,4-c]pyridine](/img/structure/B49961.png)








![(2S)-N-[(2R)-1-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-(4-chlorophenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-1-oxopropan-2-yl]-1-[(2S)-2-[[(2S)-2-[[(2R)-2-amino-6-(carbamoylamino)hexanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carboxamide](/img/structure/B49994.png)

